7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile
CAS No.:
Cat. No.: VC13574955
Molecular Formula: C8H6N4
Molecular Weight: 158.16 g/mol
* For research use only. Not for human or veterinary use.
![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile -](/images/structure/VC13574955.png)
Specification
Molecular Formula | C8H6N4 |
---|---|
Molecular Weight | 158.16 g/mol |
IUPAC Name | 7-methylpyrrolo[2,3-d]pyrimidine-2-carbonitrile |
Standard InChI | InChI=1S/C8H6N4/c1-12-3-2-6-5-10-7(4-9)11-8(6)12/h2-3,5H,1H3 |
Standard InChI Key | SXSNODQCHOUZIL-UHFFFAOYSA-N |
SMILES | CN1C=CC2=CN=C(N=C21)C#N |
Canonical SMILES | CN1C=CC2=CN=C(N=C21)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile (CAS: 1638760-92-5) features a bicyclic framework comprising a pyrrole ring fused to a pyrimidine ring. Key structural attributes include:
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Methyl group at the 7-position, enhancing lipophilicity and metabolic stability.
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Nitrile group at the 2-position, contributing to hydrogen bonding and electronic effects.
The IUPAC name, 7-methylpyrrolo[2,3-d]pyrimidine-2-carbonitrile, reflects this arrangement . Its SMILES notation, CN1C=CC2=CN=C(N=C21)C#N
, and InChIKey, SXSNODQCHOUZIL-UHFFFAOYSA-N
, provide unambiguous identifiers for database searches .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₈H₆N₄ |
Molecular Weight | 158.16 g/mol |
XLogP3 | 1.2 (predicted) |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 4 |
Rotatable Bond Count | 0 |
Data sourced from PubChem and VulcanChem indicate moderate lipophilicity (XLogP3: 1.2), suggesting balanced membrane permeability and solubility. The absence of hydrogen bond donors aligns with its observed bioavailability.
Synthesis and Synthetic Methodologies
Conventional Multi-Step Routes
Synthesis typically begins with 5-bromo-2,4-dichloropyrimidine, which undergoes sequential substitutions and cyclization. A representative pathway involves:
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Amination: Reaction with methylamine to introduce the 7-methyl group.
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Cyclization: Copper-catalyzed coupling with propargylamine to form the pyrrole ring .
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Nitrile Introduction: Cyanation at the 2-position using trimethylsilyl cyanide (TMSCN).
This method achieves yields of 65–75% but requires stringent temperature control (−20°C to 25°C) .
Green Chemistry Approaches
Recent advances emphasize sustainability. A Cu-catalyzed one-pot synthesis reduces step count from five to three, utilizing aqueous solvents and recyclable catalysts . This method achieves comparable yields (70%) while minimizing waste, aligning with green chemistry principles .
Table 2: Comparison of Synthetic Methods
Method | Steps | Yield (%) | Key Advantage |
---|---|---|---|
Conventional | 5 | 65–75 | High reproducibility |
Cu-Catalyzed | 3 | 70 | Eco-friendly, cost-effective |
Biological Activity and Mechanism of Action
Kinase Inhibition
The compound exhibits potent inhibition of PAK4 (p21-activated kinase 4), a regulator of cytoskeletal dynamics and cell migration. Half-maximal inhibitory concentration (IC₅₀) values of 50 nM in HeLa cells underscore its efficacy. Molecular docking studies reveal hydrogen bonding between the nitrile group and PAK4’s hinge region (residues Met344 and Glu345).
Apoptosis Induction
In MCF-7 breast cancer cells, 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile upregulates pro-apoptotic Bax while downregulating anti-apoptotic Bcl2, shifting the Bax/Bcl2 ratio by 3.5-fold. This mechanism parallels venetoclax, a clinical Bcl2 inhibitor, but with distinct binding kinetics.
Cell Cycle Arrest
Treatment with 10 μM induces G1/S phase arrest in 80% of A549 lung adenocarcinoma cells, mediated by p21 upregulation and cyclin D1 suppression. This dual activity positions it as a multitargeted agent against proliferative diseases.
Therapeutic Applications
Oncology
Preclinical studies highlight antitumor activity in xenograft models:
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Colorectal Cancer: 40% reduction in tumor volume (50 mg/kg/day, 21 days).
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Leukemia: Synergy with venetoclax enhances apoptosis in primary AML cells (combination index: 0.3).
Autoimmune Diseases
Structural analogs (e.g., tofacitinib) inhibit JAK3, suggesting potential for rheumatoid arthritis . While direct evidence is lacking, molecular similarity supports further investigation .
Comparison with Structural Analogs
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile
The chloro derivative exhibits reduced PAK4 affinity (IC₅₀: 120 nM) but improved solubility (2.1 mg/mL vs. 0.8 mg/mL). This trade-off highlights the nitrile’s role in target engagement.
Methyl 6-(Hydroxymethyl) Derivatives
Hydroxymethyl substitution enhances water solubility (4.5 mg/mL) but diminishes cellular uptake, underscoring the methyl group’s importance in bioavailability.
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